molecular formula C12H7Cl2NO2 B6388083 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid CAS No. 1258610-33-1

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6388083
CAS No.: 1258610-33-1
M. Wt: 268.09 g/mol
InChI Key: IELOFGMXKDLFBT-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the direct reaction of pyridine with chlorine, which produces 2-chloropyridine. This intermediate can then be further reacted to introduce the 3-chlorophenyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where pyridine is treated with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and the carboxylic acid group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid is unique due to the presence of both chlorine atoms and the 3-chlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-3-1-2-7(4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELOFGMXKDLFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687305
Record name 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258610-33-1
Record name 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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